molecular formula C20H21ClN2 B138701 N-Methyl Iso Desloratadine CAS No. 183198-48-3

N-Methyl Iso Desloratadine

Número de catálogo: B138701
Número CAS: 183198-48-3
Peso molecular: 324.8 g/mol
Clave InChI: CAQVAQIJQYJEND-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methyl Iso Desloratadine is a chemical compound with the molecular formula C20H21ClN2. It is a derivative of desloratadine, which is a second-generation antihistamine commonly used to treat allergic disorders such as allergic rhinitis and urticaria. This compound is characterized by its unique structural modifications, which include the addition of a methyl group to the desloratadine molecule .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl Iso Desloratadine typically involves the methylation of desloratadine. One common method includes the reaction of desloratadine with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions: N-Methyl Iso Desloratadine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: this compound can undergo substitution reactions, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce N-methylated amines .

Aplicaciones Científicas De Investigación

N-Methyl Iso Desloratadine has several scientific research applications, including:

Mecanismo De Acción

N-Methyl Iso Desloratadine exerts its effects by selectively binding to histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the activation of histamine-induced pathways, thereby alleviating symptoms of allergic reactions such as nasal congestion, itching, and hives. The compound’s molecular targets include the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle .

Comparación Con Compuestos Similares

Uniqueness: this compound is unique due to the presence of the additional methyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification may result in differences in receptor binding affinity, metabolic stability, and overall efficacy compared to its parent compound, desloratadine .

Actividad Biológica

N-Methyl Iso Desloratadine is a derivative of desloratadine, a second-generation antihistamine primarily used to treat allergic symptoms. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and clinical implications, supported by data tables and relevant case studies.

Target Receptors

This compound functions as a selective antagonist for the histamine H1 receptor . This selectivity is crucial for minimizing central nervous system side effects commonly associated with first-generation antihistamines.

Mode of Action

The compound inhibits the binding of histamine to H1 receptors, thus preventing the physiological effects typically associated with allergic reactions. This action results in the alleviation of symptoms such as sneezing, itching, and nasal congestion .

Pharmacokinetics

Absorption and Distribution

This compound is rapidly absorbed following oral administration. Peak plasma concentrations are typically reached within 30 minutes to 1 hour. The compound exhibits a long half-life, allowing for once-daily dosing .

Metabolism

The metabolism of this compound occurs primarily in the liver, where it is converted into various metabolites. Its pharmacokinetic profile is influenced by factors such as age and renal function, with increased exposure noted in patients with chronic renal insufficiency .

Table 1: Biological Activity Overview

Activity TypeDescription
H1 Receptor BindingHigh affinity (Ki = 0.87 nM) for human H1 receptors .
Cytokine InhibitionInhibits IL-4 and IL-13 production from basophils in a dose-dependent manner .
Eosinophil ChemotaxisReduces eosinophil chemotaxis induced by platelet-activating factor .
Histamine ReleaseInhibits both IgE-mediated and non-IgE-mediated histamine release from basophils .

Clinical Efficacy

Case Studies and Trials

  • Seasonal Allergic Rhinitis : A clinical trial demonstrated that this compound effectively reduced symptoms of seasonal allergic rhinitis over a 24-hour period. Patients reported significant improvements in nasal congestion and ocular symptoms compared to placebo groups .
  • Chronic Idiopathic Urticaria : In studies involving patients with chronic idiopathic urticaria, this compound significantly reduced pruritus and the size of hives within the first dosing interval. Over 50% of patients experienced more than a 50% reduction in symptoms compared to those receiving placebo .

Table 2: Clinical Trial Results for this compound

Study TypePopulationOutcome MeasureResult
Randomized Controlled Trial676 patientsTotal Symptom Score (TSS)Significant reduction (P < 0.005)
Open-label StudyChronic urticariaPruritus Severity>50% improvement in 55% patients
Pharmacokinetic StudyVarying renal functionPlasma ConcentrationIncreased exposure in CRI

Safety Profile

This compound has been shown to have a favorable safety profile. Common adverse effects include headache and fatigue, which were comparable to placebo groups in clinical trials. Importantly, the compound does not potentiate the effects of alcohol on performance, making it suitable for use in patients who may consume alcohol intermittently .

Propiedades

IUPAC Name

13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQVAQIJQYJEND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50614378
Record name 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183198-48-3
Record name 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50614378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.